

In-Depth Technical Guide: Toxicological Profile and Safety Handling of 9,10-Phenanthrenedione

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Compound of Interest

Compound Name: 9,10-Phenanthrenedione

Cat. No.: B147406

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **9,10-Phenanthrenedione** (also known as Phenanthrenequinone), a quinone derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. This document synthesizes available data on its toxicity, outlines its mechanism of action, and provides detailed safety and handling procedures critical for laboratory and industrial settings.

Chemical and Physical Properties

9,10-Phenanthrenedione is an orange, water-insoluble solid.^[1] It is a component of diesel exhaust particles and can be formed by the oxidation of phenanthrene.^[2]

Property	Value	Reference
CAS Number	84-11-7	[3]
Molecular Formula	C ₁₄ H ₈ O ₂	[3]
Molecular Weight	208.21 g/mol	[3]
Appearance	Orange-red crystalline solid	[3]
Melting Point	206-207 °C	[3]
Boiling Point	~360 °C (sublimes)	[3]
Water Solubility	0.4 mg/mL	[3]
log Kow	2.52	[3]

Toxicological Profile

The primary mechanism of **9,10-Phenanthrenedione**'s toxicity is attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[2][4] This process can induce oxidative stress, damage cellular components, and trigger apoptotic pathways.[2]

Acute Toxicity

The acute toxicity of **9,10-Phenanthrenedione** varies across different organisms and exposure routes.

Test Organism	Exposure Route	Metric	Value	Reference
Rat	Oral	LD50	> 16,000 mg/kg	[2]
Daphnia magna	Aquatic	48h EC50	1.72 µM	[5]
Takifugu obscurus	Aquatic	96h LC50	~88.59 µg/L	[6]

Irritation and Sensitization

9,10-Phenanthrenedione is classified as an irritant.

Effect	Classification	Reference
Skin Irritation	Causes skin irritation	[7][8]
Eye Irritation	Causes serious eye irritation	[7][8]
Respiratory Irritation	May cause respiratory irritation	[7]

Genotoxicity and Mutagenicity

Studies suggest that **9,10-Phenanthrenedione** has genotoxic potential, primarily through oxidative DNA damage. The yeast DEL assay has shown that it can induce DNA deletions and point mutations in the presence of oxygen.[3]

Carcinogenicity

While **9,10-Phenanthrenedione** is a component of diesel exhaust, which is classified as a human carcinogen, specific long-term carcinogenicity studies on the isolated compound are limited. As a PAH derivative, it is treated with caution.

Reproductive and Developmental Toxicity

There is limited specific data on the reproductive and developmental toxicity of **9,10-Phenanthrenedione**. However, its parent compound, phenanthrene, has been shown to inhibit ovary development in marine medaka.[9]

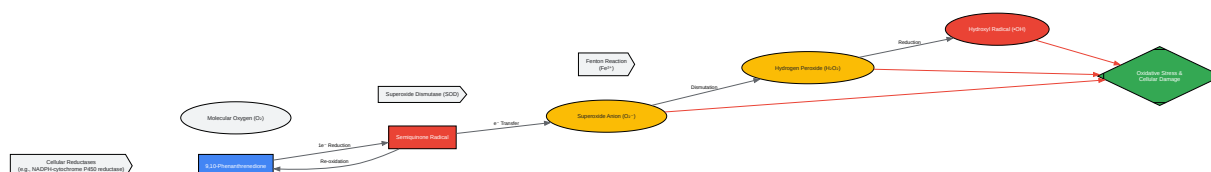
In Vitro Cytotoxicity

Numerous in vitro studies have demonstrated the cytotoxic effects of **9,10-Phenanthrenedione** across various cell lines.

Cell Line	Effect	Concentration	Reference
A549 (human lung carcinoma)	Apoptosis induction	LC50 is ~7 μ M	[2]
MOLT-4 (human T-lymphoblastic leukemia)	Apoptosis induction	1-10 μ M	[2]
JEG-3 (human choriocarcinoma)	Concentration-dependent decline in energy metabolism	0-100 μ M	[2]
HeLa (human cervical cancer)	Impaired mitotic progression	2.5 μ M	[4]
A549 (human lung carcinoma)	Apoptosis induction	3.13, 6.25, and 12.5 μ M	[10]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of **9,10-Phenanthrenedione**-induced toxicity is the generation of reactive oxygen species (ROS) through redox cycling. This process is depicted in the signaling pathway below.



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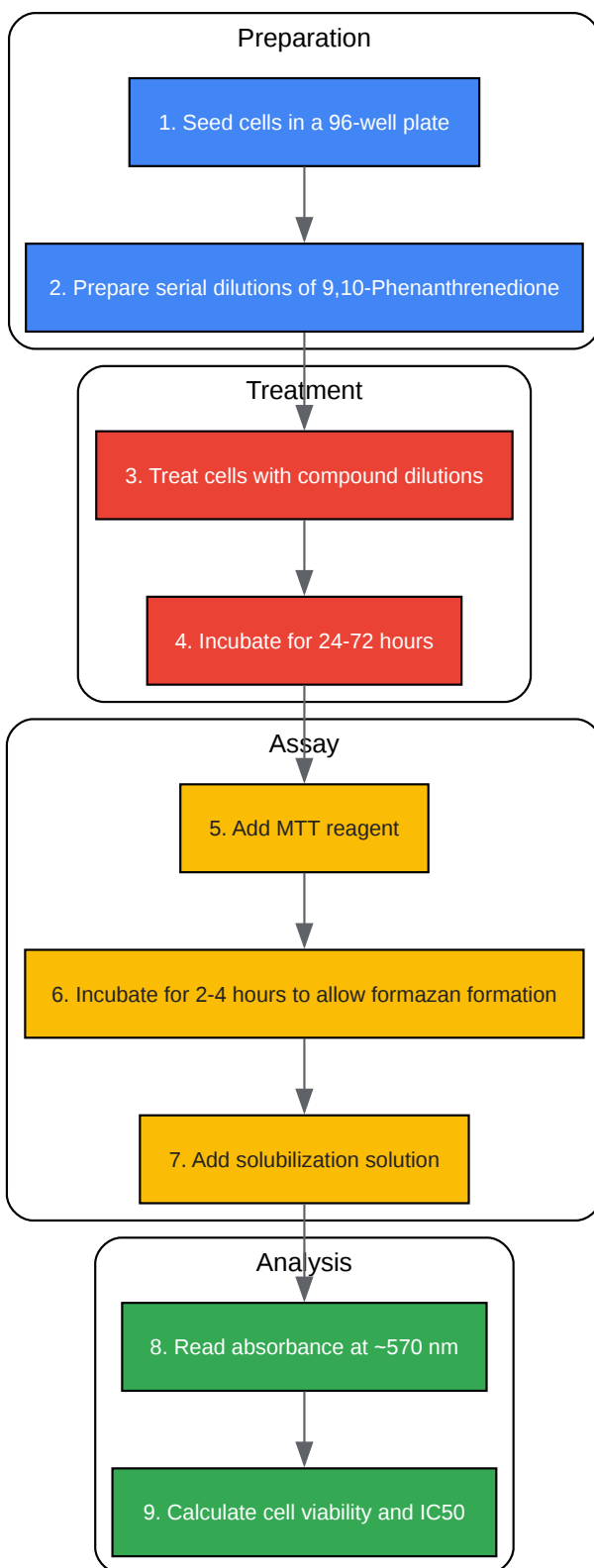
Caption: Redox cycling of **9,10-Phenanthrenedione** leading to ROS generation.

Experimental Protocols

The following are summarized methodologies for key toxicological assays relevant to **9,10-Phenanthrene-1,2-dione**.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of cells.



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Caption: General workflow for an in vitro cytotoxicity MTT assay.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

- **Strain Preparation:** Grow selected *S. typhimurium* strains (e.g., TA98, TA100) overnight in nutrient broth.
- **Metabolic Activation (Optional):** Prepare S9 fraction from rat liver for metabolic activation of the test compound.
- **Exposure:** In a test tube, combine the bacterial culture, the test compound at various concentrations (with and without S9 mix), and molten top agar containing a trace amount of histidine.
- **Plating:** Pour the mixture onto minimal glucose agar plates.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Scoring:** Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Daphnia magna Acute Immobilization Test (OECD 202)

This test evaluates the acute toxicity of a substance to the aquatic invertebrate *Daphnia magna*.

- **Test Organisms:** Use neonates (<24 hours old) from a healthy culture.
- **Test Solutions:** Prepare a series of concentrations of **9,10-Phenanthrenedione** in a suitable medium, along with a control.
- **Exposure:** Place a defined number of daphnids (e.g., 10) into test chambers containing the test solutions.
- **Incubation:** Maintain the test chambers at $20 \pm 2^\circ\text{C}$ with a 16:8 hour light:dark cycle for 48 hours.

- **Observation:** Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
- **Data Analysis:** Calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours.

Safety and Handling

Due to its irritant nature and potential for toxicity, strict safety protocols must be followed when handling **9,10-Phenanthrenedione**.



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Caption: Key safety and handling procedures for **9,10-Phenanthrenedione**.

Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) for **9,10-Phenanthrenedione**. However, as a PAH-containing substance, the OELs for coal tar pitch volatiles are often used as a reference. The OSHA Permissible Exposure Limit (PEL) is 0.2 mg/m³ as an 8-hour time-weighted average (TWA).^[7] The NIOSH Recommended Exposure Limit (REL) is 0.1 mg/m³ for a 10-hour TWA.

Conclusion

9,10-Phenanthrenedione is a cytotoxic compound with the potential to cause skin, eye, and respiratory irritation. Its primary mechanism of toxicity involves the generation of reactive oxygen species, leading to oxidative stress and cellular damage. While its acute oral toxicity in mammals appears to be low, it is ecotoxic to aquatic organisms. Due to its irritant properties and potential genotoxicity, strict adherence to safety and handling protocols is essential to minimize exposure and ensure a safe working environment for researchers and professionals.

Further research is warranted to fully elucidate its long-term health effects, including its carcinogenic and reproductive toxicity potential.

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